molecular formula C15H31BrN2S B2797638 2-(dodecylsulfanyl)-4,5-dihydro-1H-imidazole hydrobromide CAS No. 53918-47-1

2-(dodecylsulfanyl)-4,5-dihydro-1H-imidazole hydrobromide

Cat. No.: B2797638
CAS No.: 53918-47-1
M. Wt: 351.39
InChI Key: WBNSBJIHYUADSW-UHFFFAOYSA-N
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Description

2-(Dodecylsulfanyl)-4,5-dihydro-1H-imidazole hydrobromide ( 53918-47-1) is an organic compound with the molecular formula C15H31BrN2S and a molecular weight of 351.39 g/mol . This hydrobromide salt form features a 4,5-dihydro-1H-imidazole ring system coupled with a dodecylsulfanyl (C12H25S-) substituent, which confers amphiphilic properties that may enhance bioavailability and interaction with biological membranes. The compound is characterized by its hydrobromide salt formulation, which typically improves stability and solubility characteristics compared to the free base form. Researchers value this chemical for its potential as a versatile building block in medicinal chemistry and organic synthesis, particularly for creating compounds with modified physicochemical properties. The structural features of this molecule, including the imidazoline ring and long alkyl chain, suggest potential applications in developing surfactants, pharmaceutical intermediates, and ligands for metal coordination chemistry. This product is specifically labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Proper handling procedures should be followed, including the use of personal protective equipment and operating in a well-ventilated environment.

Properties

IUPAC Name

2-dodecylsulfanyl-4,5-dihydro-1H-imidazole;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2S.BrH/c1-2-3-4-5-6-7-8-9-10-11-14-18-15-16-12-13-17-15;/h2-14H2,1H3,(H,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNSBJIHYUADSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSC1=NCCN1.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dodecylsulfanyl)-4,5-dihydro-1H-imidazole hydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a dodecylthiol with an imidazole precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may be optimized to minimize by-products and maximize the efficiency of the reaction. The use of automated systems and real-time monitoring can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-(dodecylsulfanyl)-4,5-dihydro-1H-imidazole hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

2-(dodecylsulfanyl)-4,5-dihydro-1H-imidazole hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(dodecylsulfanyl)-4,5-dihydro-1H-imidazole hydrobromide involves its interaction with specific molecular targets. The dodecylsulfanyl group can interact with hydrophobic regions of proteins, while the imidazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues of 4,5-Dihydroimidazole Derivatives

The 4,5-dihydroimidazole scaffold is versatile, with modifications at the 2-position significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison
Compound Name Substituent at 2-Position Molecular Weight (g/mol) Counterion Key Properties/Applications References
Target compound Dodecylsulfanyl (C₁₂H₂₅S–) 349.3* HBr Surfactant potential, lipophilicity
2-(Methylthio)-4,5-dihydro-1H-imidazole hydrobromide Methylthio (CH₃S–) 197.1 HBr Drug impurity reference; small-scale research
2-[(4-Nitrobenzyl)thio]-4,5-dihydro-1H-imidazole hydrobromide 4-Nitrobenzylthio (NO₂C₆H₄CH₂S–) 318.19 HBr Likely high polarity due to nitro group
2-[(3,4-Dichlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrobromide 3,4-Dichlorobenzylthio (Cl₂C₆H₃CH₂S–) 341.19 HBr Enhanced halogenated aromatic interactions
2-Hydrazinyl-4,5-dihydro-1H-imidazole hydrobromide Hydrazinyl (H₂NNH–) ~215.1† HBr Reactive intermediate for pyrazole synthesis
Xylometazoline hydrochloride 4-<i>tert</i>-Butyl-2,6-dimethylbenzyl 280.8 HCl α-Adrenergic agonist (nasal decongestant)
Metrazoline 2-(<i>o</i>-Tolyl)vinyl 200.3 High I₂BS affinity (Ki = 0.37 nM)

*Calculated based on molecular formula C₁₅H₂₉BrN₂S.
†Estimated from molecular formula.

Key Differences in Physicochemical Properties

Lipophilicity :

  • The dodecylsulfanyl group in the target compound imparts significant hydrophobicity, likely enhancing membrane permeability compared to shorter-chain (e.g., methylthio) or aromatic (e.g., nitrobenzylthio) derivatives. This property is critical for surfactant applications or drug delivery systems .
  • Halogenated benzylthio derivatives (e.g., 3,4-dichlorobenzylthio) balance lipophilicity with polar interactions due to electron-withdrawing chlorine atoms .

Solubility: Hydrobromide salts generally exhibit higher aqueous solubility than free bases. For instance, 2-(methylthio)-4,5-dihydro-1H-imidazole hydrobromide is soluble in polar solvents like ethanol and water , whereas non-ionic derivatives (e.g., 2-benzyl analogues) require organic solvents .

Biological Activity: I₂ Imidazoline Receptor Binding: Metrazoline (Ki = 0.37 nM for I₂BS) demonstrates that aromatic substituents enhance receptor affinity, whereas alkyl chains may prioritize membrane interaction over receptor binding .

Counterion Effects

  • Hydrobromide vs. Hydrochloride : Hydrobromide salts (e.g., target compound) often exhibit slightly lower solubility in water compared to hydrochloride salts (e.g., xylometazoline HCl) due to the larger bromide ion’s weaker hydration. However, this can improve stability in acidic environments .

Biological Activity

The compound 2-(dodecylsulfanyl)-4,5-dihydro-1H-imidazole hydrobromide (CAS Number: 53918-47-1) is a member of the imidazole family, characterized by its unique dodecylsulfanyl group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure

The molecular formula of this compound is C13H24BrN2SC_{13}H_{24}BrN_2S. The structure features a dodecyl chain that enhances its lipophilicity, potentially influencing its biological interactions.

Physical Properties

PropertyValue
Molecular Weight300.39 g/mol
AppearanceWhite to off-white powder
SolubilitySoluble in organic solvents

Anticancer Properties

Imidazole derivatives have been explored for their anticancer properties, particularly in inducing apoptosis in cancer cells. For example, a related compound was shown to activate caspase pathways leading to cell cycle arrest in human cancer cell lines. Although direct studies on this compound are sparse, the structural similarity to known anticancer agents warrants further investigation into its potential as an anticancer drug.

The proposed mechanism of action for imidazole derivatives often involves interference with cellular signaling pathways. For instance:

  • Inhibition of Protein Kinases : Some imidazole compounds inhibit specific kinases involved in cell proliferation.
  • Induction of Reactive Oxygen Species (ROS) : This leads to oxidative stress within cancer cells, promoting apoptosis.

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of various alkyl-substituted imidazoles against Staphylococcus aureus and Escherichia coli. The results indicated that longer alkyl chains correlated with increased antimicrobial activity. Although this compound was not specifically tested, it is hypothesized that its dodecyl group would enhance similar effects.

Research on Anticancer Activity

In a study assessing the cytotoxic effects of imidazole derivatives on breast cancer cell lines, it was found that certain modifications led to significant reductions in cell viability. The study highlighted the importance of hydrophobicity and electronic properties in enhancing drug efficacy. This suggests that this compound could be a candidate for further evaluation.

Q & A

Q. What are the optimized synthetic methodologies for 2-(dodecylsulfanyl)-4,5-dihydro-1H-imidazole hydrobromide with high yield and purity?

Answer: Key parameters for synthesis include:

  • Temperature: 60–80°C to balance reaction kinetics and side-product formation.
  • Solvent: Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution at the sulfur atom .
  • Reaction Time: 4–6 hours under reflux to ensure complete alkylation of the imidazole core.

Q. Table 1: Optimization Conditions for Synthesis

ParameterOptimal RangeImpact on Yield/Purity
Temperature60–80°CHigher yields (>85%)
SolventAcetonitrileReduced byproducts
Reaction Time4–6 hoursComplete conversion

Purification involves recrystallization from ethanol/water (3:1 v/v) to isolate the hydrobromide salt. Characterization via NMR (¹H, ¹³C) and mass spectrometry confirms structural integrity .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Answer:

  • ¹H/¹³C NMR: Assign peaks for the imidazole ring (δ 3.2–3.8 ppm for CH₂ groups) and dodecylsulfanyl chain (δ 1.2–1.6 ppm for CH₂, δ 0.9 ppm for terminal CH₃) .
  • IR Spectroscopy: Confirm S–C and N–H stretches (2550 cm⁻¹ for thioether, 3200–3400 cm⁻¹ for NH) .
  • Elemental Analysis: Validate Br⁻ content (~23.5% theoretical) to confirm salt formation .

Q. What are the primary research applications of this compound in academic settings?

Answer:

  • Coordination Chemistry: Acts as a ligand for transition metals (e.g., Cu²⁺) due to its sulfur and nitrogen donor sites .
  • Biological Studies: Explored for antimicrobial activity via structure-activity relationship (SAR) studies, leveraging the lipophilic dodecyl chain for membrane penetration .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) elucidate the reaction mechanisms involving this compound?

Answer: DFT calculations (e.g., B3LYP/6-311++G(d,p)) model:

  • Transition States: For thioether bond formation during synthesis.
  • Electronic Properties: HOMO-LUMO gaps to predict reactivity with electrophiles.
  • Metal Complexation: Charge distribution on N and S atoms informs ligand behavior .

Q. Table 2: Key DFT Parameters

PropertyValue (eV)Relevance
HOMO Energy-6.2Nucleophilic sites
LUMO Energy-1.8Electrophilic susceptibility
Band Gap4.4Reactivity threshold

Q. What strategies resolve contradictions in crystallographic data for this compound?

Answer:

  • Data Collection: Use high-resolution X-ray diffraction (λ = 0.71073 Å) to minimize noise.
  • Refinement: SHELXL software refines anisotropic displacement parameters for Br⁻ and imidazole moieties .
  • Validation: Check R-factor convergence (<5%) and residual electron density (<0.3 eÅ⁻³) .

Example Crystallographic Data:

ParameterValue
Space GroupP21/n
Unit Cell (Å)a=7.50, b=29.03, c=7.94
β Angle (°)95.54

Q. How does the dodecylsulfanyl chain influence the compound’s physicochemical properties?

Answer:

  • Lipophilicity: LogP increases by ~3.5 compared to shorter-chain analogs, enhancing membrane permeability.
  • Thermal Stability: Decomposition temperature rises to 220°C (TGA data) due to van der Waals interactions in the alkyl chain .

Q. What experimental approaches validate biological activity while mitigating false positives?

Answer:

  • Dose-Response Curves: IC₅₀ values across bacterial strains (e.g., S. aureus, MIC = 8 µg/mL) with positive/negative controls .
  • Cytotoxicity Assays: Compare viability in mammalian cells (e.g., HEK293) to confirm selectivity .

Q. How are impurities characterized and controlled during synthesis?

Answer:

  • HPLC-MS: Identify byproducts (e.g., des-bromo impurities) using C18 columns (gradient: 10–90% MeCN in H₂O).
  • Recrystallization: Reduces impurity levels to <0.5% (ICH guidelines) .

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